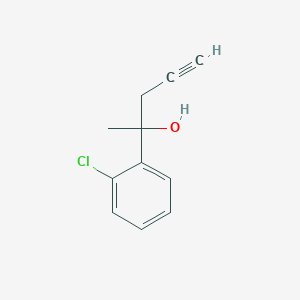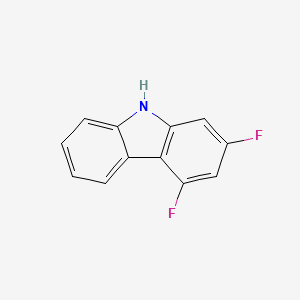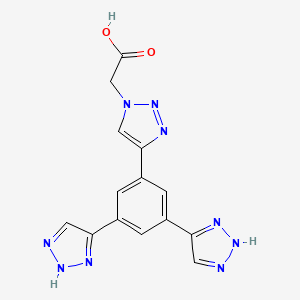
2-(4-(3,5-Di(1H-1,2,3-triazol-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3,5-ジ(1H-1,2,3-トリアゾール-4-イル)フェニル)-1H-1,2,3-トリアゾール-1-イル)酢酸は、複数のトリアゾール環を特徴とする複雑な有機化合物です。トリアゾールは、3つの窒素原子を含む5員環複素環化合物です。
2. 製法
合成経路と反応条件: 2-(4-(3,5-ジ(1H-1,2,3-トリアゾール-4-イル)フェニル)-1H-1,2,3-トリアゾール-1-イル)酢酸の合成は、通常、以下の手順を伴います。
トリアゾール環の形成: これは、アジドとアルキンが反応して1,2,3-トリアゾールを生成するヒュイスゲン環状付加反応によって達成できます。
トリアゾール環のフェニル環への結合: この手順は、多くの場合、パラジウム触媒クロスカップリング反応を伴います。
酢酸基の導入: これは、適切な前駆体が酢酸誘導体に変換されるカルボキシル化反応によって行うことができます。
工業生産方法: この化合物の工業生産は、同様の合成経路に従いますが、収率と純度を最適化して、より大規模に行われます。これには、連続フロー反応器やクロマトグラフィーなどの高度な精製技術が含まれる場合があります。
反応の種類:
酸化: この化合物は、特にトリアゾール環で酸化反応を起こす可能性があります。
還元: 還元反応も起こり、トリアゾール環またはフェニル基が変更される可能性があります。
置換: この化合物は、トリアゾール環またはフェニル環の官能基が他の基に置換される置換反応に参加できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用できます。
置換: ハロゲン化剤または求核剤を置換反応に使用できます。
主な生成物: これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりトリアゾールN-オキシドが生成される可能性があり、還元により部分的または完全に還元されたトリアゾール誘導体が生成される可能性があります。
化学:
触媒作用: この化合物は、配位化学における配位子として使用でき、触媒として機能する金属と錯体を形成します。
材料科学: ポリマーに組み込み、その熱的および機械的特性を向上させることができます。
生物学と医学:
抗がん剤: この化合物の誘導体は、細胞増殖を阻害する能力により、抗がん剤として可能性を示しています.
抗菌剤: この化合物は、特定の細菌または真菌病原体に作用する抗菌剤を生成するために改変することもできます。
産業:
医薬品: この化合物は、さまざまな医薬品の合成における中間体として使用できます。
農業: 作物を害虫や病気から保護する農薬の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(3,5-Di(1H-1,2,3-triazol-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid typically involves the following steps:
Formation of the triazole rings: This can be achieved through a Huisgen cycloaddition reaction, where azides and alkynes react to form 1,2,3-triazoles.
Coupling of the triazole rings to the phenyl ring: This step often involves palladium-catalyzed cross-coupling reactions.
Introduction of the acetic acid group: This can be done through a carboxylation reaction, where a suitable precursor is converted to the acetic acid derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole rings.
Reduction: Reduction reactions can also occur, potentially modifying the triazole rings or the phenyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or phenyl rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could produce partially or fully reduced triazole derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with metals that can act as catalysts.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Anticancer Agents: Derivatives of this compound have shown potential as anticancer agents due to their ability to inhibit cell proliferation.
Antimicrobial Agents: The compound can also be modified to produce antimicrobial agents that target specific bacterial or fungal pathogens.
Industry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceuticals.
Agriculture: It can be used in the development of agrochemicals that protect crops from pests and diseases.
作用機序
2-(4-(3,5-ジ(1H-1,2,3-トリアゾール-4-イル)フェニル)-1H-1,2,3-トリアゾール-1-イル)酢酸がその効果を発揮するメカニズムは、その特定の用途によって異なります。たとえば:
抗がん活性: この化合物は、細胞増殖に関与する酵素などの特定の分子標的に作用することにより、がん細胞のアポトーシスを誘発する可能性があります.
抗菌活性: 病原体の細胞膜を破壊するか、生存に不可欠な重要な酵素を阻害する可能性があります。
類似化合物:
1,2,4-トリアゾール: 同様の化学的特性を持つより単純なトリアゾール誘導体です。
ベンゾトリアゾール: 腐食防止剤や不凍液に広く使用されている別のトリアゾール誘導体です。
独自性: 2-(4-(3,5-ジ(1H-1,2,3-トリアゾール-4-イル)フェニル)-1H-1,2,3-トリアゾール-1-イル)酢酸は、複数のトリアゾール環と酢酸基の存在により、その溶解性と反応性を高めることができます。これにより、化学、生物学、産業のさまざまな用途に使用できる汎用性の高い化合物となります。
類似化合物との比較
1,2,4-Triazole: A simpler triazole derivative with similar chemical properties.
Benzotriazole: Another triazole derivative that is widely used in corrosion inhibitors and antifreeze solutions.
Uniqueness: 2-(4-(3,5-Di(1H-1,2,3-triazol-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid is unique due to its multiple triazole rings and the presence of an acetic acid group, which can enhance its solubility and reactivity. This makes it a versatile compound for various applications in chemistry, biology, and industry.
特性
分子式 |
C14H11N9O2 |
|---|---|
分子量 |
337.30 g/mol |
IUPAC名 |
2-[4-[3,5-bis(2H-triazol-4-yl)phenyl]triazol-1-yl]acetic acid |
InChI |
InChI=1S/C14H11N9O2/c24-14(25)7-23-6-13(19-22-23)10-2-8(11-4-15-20-17-11)1-9(3-10)12-5-16-21-18-12/h1-6H,7H2,(H,24,25)(H,15,17,20)(H,16,18,21) |
InChIキー |
WYYBXKLXMUXBJP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C2=NNN=C2)C3=NNN=C3)C4=CN(N=N4)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


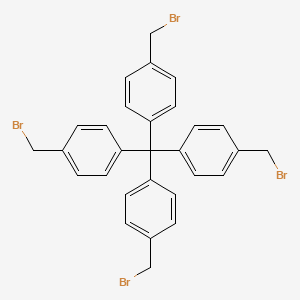
![5-[1-(cyclopropylmethyl)-5-[(1R,5S)-3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B11927553.png)


![2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride](/img/structure/B11927580.png)
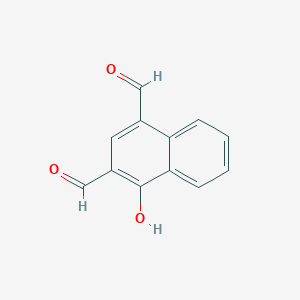

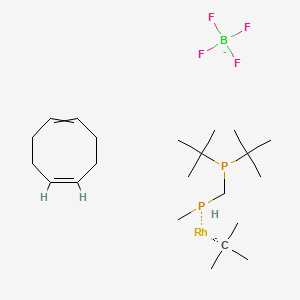
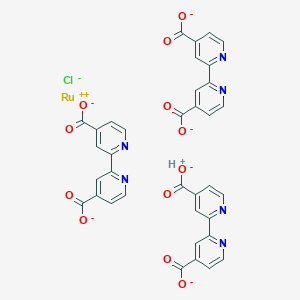
![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B11927604.png)
![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11927608.png)
![3-[[2-[2-[2-[[(2R,3R)-2-[[(2S,3S,4R)-4-[[(2R,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-5-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B11927610.png)
